Ganirelix

Description

Properties

IUPAC Name |

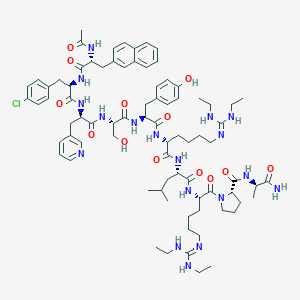

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNXBNATEDXMAK-PFLSVRRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H113ClN18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027283 | |

| Record name | Ganirelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124904-93-4 | |

| Record name | Ganirelix [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124904934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganirelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ganirelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANIRELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX503L9WN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ganirelix on Pituitary Gonadotrophs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix is a synthetic decapeptide that functions as a potent and selective gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is a third-generation antagonist designed to have high antagonistic activity and minimal histamine-releasing properties.[1] This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on pituitary gonadotrophs, its quantitative pharmacological properties, and the experimental methodologies used to elucidate its action.

Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor

The primary mechanism of action of this compound is its competitive blockade of the GnRH receptor (GnRH-R) on the anterior pituitary gonadotroph cells.[3][4][5] Unlike GnRH agonists, which initially stimulate and then downregulate the receptor, this compound binds to the GnRH-R without activating it, thereby preventing the endogenous GnRH from binding and initiating its downstream signaling cascade.[1] This competitive inhibition leads to a rapid, profound, and reversible suppression of gonadotropin secretion, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][6] The suppression of LH secretion is more pronounced than that of FSH.[3][6]

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to the Gαq/11 protein.[7] This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] this compound, by blocking the GnRH-R, prevents these downstream events, leading to the cessation of LH and FSH synthesis and release.

Signaling Pathway of GnRH and its Antagonism by this compound

Caption: GnRH signaling pathway and its competitive inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the interaction of this compound with the GnRH receptor and its physiological effects.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Dissociation Constant (Kd) | Reference |

| This compound | GnRH Receptor | ~0.4 nM | [1] |

| GnRH | GnRH Receptor | ~3.6 nM | [1] |

Table 2: In Vitro Inhibition of GnRH-Induced Signaling

| Antagonist | Cell Line | Assay | IC50 | Reference |

| This compound | HEK293/GnRHR | Calcium Mobilization | 100 nM - 1 µM | [9] |

| Cetrorelix | HEK293/GnRHR | Calcium Mobilization | 1 nM - 1 µM | [9] |

| Teverelix | HEK293/GnRHR | Calcium Mobilization | 100 nM - 1 µM | [9] |

Table 3: Clinical Efficacy in Preventing Premature LH Surges

| This compound Dose | Incidence of Premature LH Surge | Ongoing Pregnancy Rate (per attempt) | Reference |

| 0.25 mg/day | <1% | 33.8% | [6][10] |

| 0.5 mg/day | Not specified | Not specified | [10] |

| 1.0 mg/day | Not specified | Lower than 0.25mg | [10] |

| 2.0 mg/day | Not specified | 3.8% | [10] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity (Kd) of this compound for the GnRH receptor.

Objective: To quantify the binding of this compound to the GnRH receptor in a competitive manner.

Materials:

-

Cell Line: HEK293 cells stably transfected with the human GnRH receptor (HEK293/GnRHR).[9]

-

Radioligand: 125I-labeled GnRH agonist (e.g., [125I]triptorelin).[11]

-

Competitor: Unlabeled this compound.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and a protease inhibitor cocktail.

-

Instrumentation: Gamma counter.

Protocol:

-

Cell Membrane Preparation: Culture HEK293/GnRHR cells to confluency. Harvest the cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the cell membranes containing the GnRH receptors. Resuspend the membrane pellet in fresh assay buffer.

-

Binding Reaction: In a microtiter plate, add a constant concentration of the radioligand to each well. Add increasing concentrations of unlabeled this compound (competitor) to different wells. A set of wells with only the radioligand and buffer serves as the total binding control. Another set with the radioligand and a high concentration of unlabeled GnRH serves as the non-specific binding control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 2-4 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression analysis to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant) and subsequently the Kd.

Caption: Experimental workflow for a radioligand binding assay.

In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit GnRH-induced intracellular calcium release.

Objective: To assess the functional antagonistic activity of this compound at the GnRH receptor.

Materials:

-

Cell Line: GnRHR-expressing cells such as HEK293/GnRHR or pituitary gonadotrope cell lines (e.g., αT3-1).[8][12]

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Agonist: GnRH.

-

Antagonist: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Instrumentation: Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Protocol:

-

Cell Preparation: Plate the GnRHR-expressing cells in a black-walled, clear-bottom microtiter plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of GnRH (agonist) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of this compound concentration. Determine the IC50 value for this compound's inhibition of the GnRH-induced calcium response.

Caption: Workflow for a calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay (e.g., IP-One HTRF Assay)

This assay provides a more stable measure of Gq/11 pathway activation compared to transient calcium signals.

Objective: To quantify the inhibition of GnRH-induced IP1 accumulation by this compound.

Materials:

-

Cell Line: GnRHR-expressing cells.

-

IP-One HTRF Assay Kit: Contains IP1-d2 conjugate (acceptor), anti-IP1 cryptate (donor), and lysis buffer.

-

Agonist: GnRH.

-

Antagonist: this compound.

-

Stimulation Buffer: Typically contains LiCl to inhibit the degradation of IP1.

-

Instrumentation: HTRF-compatible plate reader.

Protocol:

-

Cell Plating: Seed GnRHR-expressing cells into a suitable microtiter plate.

-

Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of this compound in stimulation buffer.

-

Agonist Stimulation: Add a fixed concentration of GnRH to the wells and incubate for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate to the wells to lyse the cells and initiate the HTRF reaction.

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the this compound concentration to determine the IC50 value.

Caption: Workflow for an IP-One HTRF assay.

Conclusion

This compound exerts its profound and reversible suppression of pituitary gonadotropins through a well-defined mechanism of competitive antagonism at the GnRH receptor. Its high binding affinity and lack of intrinsic agonistic activity make it an effective tool for preventing premature LH surges in assisted reproductive technologies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of reproductive endocrinology and pharmacology. Further research may continue to refine our understanding of the subtle differences in signaling modulation by various GnRH antagonists and their clinical implications.

References

- 1. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. e-lactancia.org [e-lactancia.org]

- 5. medsinfo.com.au [medsinfo.com.au]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4.12. Radioligand-Binding Assay [bio-protocol.org]

- 12. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganirelix: A Deep Dive into GnRH Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix is a third-generation synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is a cornerstone in assisted reproductive technologies, where it is used to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[1] Unlike GnRH agonists which induce an initial stimulatory phase, this compound acts as a competitive antagonist, binding directly to the GnRH receptors in the anterior pituitary gland.[1][2][3] This competitive blockade results in an immediate, profound, and reversible suppression of gonadotropin (LH and Follicle-Stimulating Hormone, FSH) secretion, offering precise control over the ovulatory cycle.[1][3]

This technical guide provides an in-depth analysis of the binding affinity and kinetics of this compound with its target, the human GnRH receptor (GnRHR). Understanding these fundamental molecular interactions is critical for optimizing its clinical use and for the development of future GnRH analogues.

GnRH Receptor Binding Affinity & Kinetics

The efficacy of this compound is rooted in its high-affinity binding to the GnRH receptor. It competitively displaces the endogenous GnRH peptide, thereby preventing receptor activation and downstream signaling.[1][3] The binding characteristics are quantified by several key parameters, including the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor population is occupied at equilibrium, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of an unlabeled drug required to displace 50% of a specific radioligand.

This compound exhibits a significantly higher binding affinity for the GnRH receptor compared to the native GnRH ligand.[1] This is a key attribute that contributes to its potent antagonist activity.

Table 1: Quantitative Binding Parameters for this compound and GnRH

| Ligand | Parameter | Value (nM) | Receptor Source |

| This compound | Kd | 0.4 | Human GnRH Receptor |

| IC50 | 3.6 | Human GnRH Receptor[4] | |

| GnRH (native) | Kd | 3.6 | Human GnRH Receptor[1] |

Mechanism of Action & Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous GnRH ligand, the receptor primarily couples to the Gq/11 class of G-proteins. This initiates a well-defined intracellular signaling cascade:

-

Gq/11 Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG activates Protein Kinase C (PKC).

-

-

Gonadotropin Release: The combined elevation of intracellular Ca2+ and activation of PKC culminates in the synthesis and secretion of the gonadotropins, LH and FSH, from the anterior pituitary.

This compound, as a competitive antagonist, physically occupies the GnRH binding site on the receptor, preventing GnRH from binding and initiating this signaling cascade. This leads to a rapid and effective suppression of LH and FSH release.

References

The Pharmacodynamics of Ganirelix in Non-Human Primates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It is utilized in assisted reproduction technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[2][3] Its mechanism of action involves competitive blockade of GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin secretion.[1] Non-human primates, particularly macaques, serve as crucial models in the preclinical evaluation of GnRH antagonists like this compound due to their physiological similarities to humans in reproductive endocrinology. This guide provides a comprehensive overview of the pharmacodynamics of this compound in non-human primates, focusing on its hormonal effects, underlying mechanisms, and the experimental protocols used in its evaluation.

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to GnRH receptors on the pituitary gonadotrophs. This binding blocks the endogenous GnRH from stimulating the synthesis and release of LH and follicle-stimulating hormone (FSH).[1] Unlike GnRH agonists, which initially cause a "flare-up" effect of gonadotropin release before downregulating the receptors, this compound induces an immediate and profound suppression of LH and FSH.[1] The suppression of LH is typically more pronounced than that of FSH.[1] This rapid onset of action and reversible nature of pituitary suppression are key characteristics of this compound.

Signaling Pathway of GnRH Receptor Antagonism

The following diagram illustrates the mechanism by which this compound inhibits the hypothalamic-pituitary-gonadal (HPG) axis.

Caption: Mechanism of this compound action on the HPG axis.

Pharmacodynamic Effects in Non-Human Primates

Preclinical studies in non-human primates are essential for characterizing the safety and efficacy of GnRH antagonists. While detailed quantitative data from these studies are often proprietary, regulatory documents provide valuable insights into the dose-dependent effects of this compound.

Hormonal Suppression

In toxicology studies conducted in monkeys, subcutaneous administration of this compound resulted in a dose-dependent decrease in plasma estradiol and testosterone levels, which remained suppressed with continued administration.[4]

Table 1: Summary of this compound Dose-Ranging Toxicity Studies in Monkeys [4]

| Study Duration | Species | Dose Levels (mg/kg/day, SC) | Observed Effects on Reproductive Hormones |

| 13-Week | Monkey | 0.1, 0.7, 5 | Dose-dependent suppression of estradiol and testosterone. |

| 6-Month | Monkey | 0.1, 0.5, 2.5 | Dose-dependent suppression of estradiol and testosterone. |

Note: Specific quantitative data on the percentage of hormone suppression were not publicly available in the reviewed documents.

For illustrative purposes, data from a human dose-finding study are presented below to demonstrate the typical dose-dependent suppression of LH and estradiol by this compound.

Table 2: Illustrative Human Data - Median Serum LH and Estradiol Levels on the Day of hCG Administration in Women Undergoing Controlled Ovarian Hyperstimulation with Different Doses of this compound [1]

| This compound Dose (mcg) | Median Serum LH (IU/L) | Median Serum E2 (pg/mL) |

| 62.5 | 4.1 | 1475 |

| 125 | 2.4 | 1110 |

| 250 | 1.8 | 1160 |

| 500 | 1.2 | 823 |

| 1000 | 0.8 | 703 |

| 2000 | 0.6 | 441 |

Experimental Protocols

The evaluation of this compound in non-human primates involves specific protocols to assess its pharmacodynamic effects and safety.

General Experimental Workflow for Pharmacodynamic Assessment

The following diagram outlines a typical workflow for assessing the pharmacodynamics of a GnRH antagonist like this compound in non-human primates.

Caption: General experimental workflow for this compound studies.

Key Methodological Considerations

-

Animal Model: Sexually mature cynomolgus (Macaca fascicularis) or rhesus (Macaca mulatta) monkeys are commonly used due to their reproductive cycle similarities to humans.[5]

-

Dosing: this compound is typically administered via subcutaneous injection.[4] Dose-ranging studies are conducted to determine the effective dose for hormone suppression.

-

Blood Sampling: Frequent blood samples are collected to characterize the time course of hormone suppression. For frequent sampling, indwelling catheters may be used.

-

Hormone Assays: Validated immunoassays are used to measure serum or plasma concentrations of LH, FSH, estradiol, progesterone, and testosterone.

-

Reproductive Cycle Monitoring: In female primates, menstrual cycle monitoring through vaginal swabs is often included to assess the impact on cyclicity.[6]

Conclusion

Preclinical studies in non-human primates have been instrumental in establishing the pharmacodynamic profile of this compound. These studies have confirmed its mechanism of action as a potent GnRH antagonist that induces a rapid, dose-dependent, and reversible suppression of the hypothalamic-pituitary-gonadal axis. While specific quantitative data from these primate studies are not extensively published, the available information from regulatory reviews confirms the expected hormonal changes. The experimental protocols developed for these studies provide a robust framework for the continued investigation of new GnRH antagonists and other modulators of the reproductive system. This technical guide summarizes the core pharmacodynamic principles of this compound in non-human primates, providing a valuable resource for researchers and professionals in the field of drug development.

References

- 1. This compound Acetate Injection FOR SUBCUTANEOUS USE ONLY [dailymed.nlm.nih.gov]

- 2. organonpro.com [organonpro.com]

- 3. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Toxicologic Pathology Forum*: Opinion on Sexual Maturity and Fertility Assessment in Long-tailed Macaques ( Macaca fascicularis) in Nonclinical Safety Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. toxicology.org [toxicology.org]

In-vitro Studies of Ganirelix on Gonadotrope Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix is a synthetic decapeptide and a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is widely utilized in assisted reproduction technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[1][3] this compound competitively blocks GnRH receptors on the anterior pituitary gonadotrophs, leading to a rapid, profound, and reversible suppression of gonadotropin (LH and follicle-stimulating hormone [FSH]) secretion.[3][4] This technical guide provides an in-depth overview of the in-vitro studies of this compound on gonadotrope cell lines, focusing on its mechanism of action, effects on intracellular signaling pathways, and relevant experimental protocols.

Mechanism of Action

This compound exerts its effects by competitively binding to the GnRH receptors on gonadotrope cells in the anterior pituitary gland.[3] This binding blocks the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascades that lead to the synthesis and secretion of LH and FSH.[3] Unlike GnRH agonists, which initially cause a "flare-up" effect of gonadotropin release before downregulating the receptors, this compound as an antagonist produces an immediate and direct inhibitory effect.[3] The suppression of gonadotropin secretion is dose-dependent and reversible, with pituitary function typically returning to normal within 48 hours of discontinuation.[4]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data from in-vitro studies of this compound on pituitary cells.

| Parameter | Value | Cell System | Notes | Reference |

| pKi | 10.78 | Rat Pituitary Receptors | Displacement of [125I]-leuprolide. The pKi is the negative logarithm of the inhibition constant (Ki), indicating high binding affinity. | [5] |

| pA2 | 11.37 | Cultured Rat Pituitary Cells | Competitive inhibition of leuprolide-induced LH release. The pA2 value represents the concentration of an antagonist at which the dose-response curve of an agonist is shifted two-fold to the right. | [5] |

| Signaling Pathway | Cell Line | This compound Concentration for Inhibition | Method | Reference |

| Intracellular Calcium (Ca2+) Increase | LβT2 (mouse gonadotrope) | 100 nM - 1 µM | Bioluminescence Resonance Energy Transfer (BRET) | [6] |

| cAMP Accumulation | LβT2 (mouse gonadotrope) | Not explicitly stated, but inhibition was observed. | Not specified | [6] |

| ERK1/2 Phosphorylation (pERK1/2) | LβT2 (mouse gonadotrope) | Similar doses to other antagonists. | Western Blotting | [6] |

| CREB Phosphorylation (pCREB) | LβT2 (mouse gonadotrope) | Similar doses to other antagonists. | Western Blotting | [6] |

| β-catenin Activation | LβT2 (mouse gonadotrope) | Effective inhibition observed. | Immunostaining | [6] |

| Luteinizing Hormone β (Lhb) gene expression | LβT2 (mouse gonadotrope) | 1 µM | Real-time PCR | [6] |

Signaling Pathways of this compound Action

This compound, by blocking the GnRH receptor, inhibits multiple downstream signaling pathways that are crucial for gonadotropin synthesis and secretion.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in-vitro studies. Below are representative protocols for key experiments.

Cell Culture of LβT2 Gonadotrope Cells

The LβT2 cell line is a widely used model for studying gonadotrope function.

In-vitro Inhibition Assay of GnRH-induced Signaling

This workflow outlines a general procedure for assessing the inhibitory effect of this compound on GnRH-stimulated signaling pathways.

Conclusion

In-vitro studies on gonadotrope cell lines have been instrumental in elucidating the mechanism of action of this compound. As a competitive GnRH receptor antagonist, this compound effectively and reversibly inhibits the signaling pathways responsible for gonadotropin synthesis and secretion. The quantitative data, while still warranting further detailed dose-response studies for all signaling intermediates, clearly demonstrate its high potency. The provided experimental protocols and workflow diagrams serve as a foundation for researchers and drug development professionals to design and execute further studies to deepen our understanding of this compound and to develop novel therapeutics targeting the GnRH pathway.

References

Ganirelix Downstream Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the downstream signaling pathway of Ganirelix, a third-generation gonadotropin-releasing hormone (GnRH) antagonist. The document outlines the molecular mechanism of action, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the signaling cascades and workflows involved.

Introduction to this compound

This compound is a synthetic decapeptide with high antagonistic activity against the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] It is primarily utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[2] By competitively blocking GnRH receptors on the pituitary gonadotrophs, this compound induces a rapid, profound, and reversible suppression of gonadotropin secretion, with a more pronounced effect on LH than on follicle-stimulating hormone (FSH).[1] This immediate and reversible action is a key advantage over GnRH agonists, which cause an initial stimulatory flare-up before inducing downregulation.

Mechanism of Action and Downstream Signaling

The primary molecular target of this compound is the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. The binding of GnRH to its receptor predominantly activates the Gq/11 protein alpha subunit, initiating a well-defined intracellular signaling cascade.

Signaling Pathway Overview:

-

Receptor Binding: this compound competitively binds to the GnRH receptor, preventing the binding of endogenous GnRH.

-

G-Protein Inactivation: This antagonist binding prevents the conformational change in the GnRH receptor necessary for the activation of the associated Gq/11 protein.

-

Inhibition of Phospholipase C (PLC): Consequently, the activation of phospholipase C (PLC), a key effector enzyme, is blocked.

-

Suppression of Second Messengers: The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into its two second messenger products: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Reduction of Intracellular Calcium: The absence of IP3 production prevents the release of calcium (Ca2+) from intracellular stores in the endoplasmic reticulum.

-

Inhibition of Protein Kinase C (PKC): The lack of DAG and reduced intracellular Ca2+ levels prevent the activation of protein kinase C (PKC).

-

Decreased Gonadotropin Secretion: The culmination of this inhibited signaling cascade is the suppression of the synthesis and secretion of LH and FSH from the gonadotrope cells.

Quantitative Data

The administration of this compound leads to a dose-dependent suppression of gonadotropins and gonadal steroids. The following tables summarize key quantitative findings from clinical studies.

Table 1: Effect of Different Daily Doses of this compound on Serum LH and Estradiol Levels

| This compound Dose (mg) | Median Serum LH (IU/L) | Median Serum Estradiol (pmol/L) |

| 0.0625 | 2.5 | 4500 |

| 0.125 | 1.8 | 4000 |

| 0.25 | 1.2 | 3500 |

| 0.5 | 0.8 | 3000 |

| 1.0 | 0.6 | 2500 |

| 2.0 | < 0.5 | 2000 |

Data adapted from a multicentre, double-blind, randomized dose-finding study.[3]

Table 2: Clinical Outcomes with 0.25 mg Daily this compound

| Parameter | Value |

| Implantation Rate | 21.9% |

| Vital Pregnancy Rate (5-6 weeks post-transfer) | 36.8% per attempt |

| Ongoing Pregnancy Rate (12-16 weeks post-transfer) | 33.8% per attempt |

Data from the 0.25 mg dose group in the dose-finding study, which was identified as the minimal effective dose.[3]

Table 3: Comparison of this compound and Triptorelin (GnRH Agonist) in Controlled Ovarian Stimulation

| Parameter | This compound (n=113) | Triptorelin (n=120) | P-value |

| Amount of rFSH required (IU) | 1272 | 1416 | < 0.001 |

| Ongoing pregnancy rate per started cycle | 39.8% | 39.2% | Not Significant |

| Cancellation due to OHSS risk | 1.8% | 7.5% | 0.06 |

Data from a multicenter, controlled, open-label study in Chinese women.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of the this compound downstream signaling pathway.

Quantification of Luteinizing Hormone (LH) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a solid-phase sandwich ELISA for the quantitative measurement of LH in human serum.

Materials:

-

Microplate pre-coated with a monoclonal antibody to the LH beta subunit

-

Human LH standards (various concentrations)

-

Patient serum samples

-

Enzyme conjugate (anti-LH-HRP conjugate)

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 0.2 M sulfuric acid)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and reconstitute standards as per the kit instructions.

-

Sample Addition: Pipette 50 µL of standards, controls, and patient serum samples into the appropriate wells of the microplate.

-

Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate to each well.

-

Incubation: Cover the plate and incubate for 45 minutes at room temperature (18-25°C).

-

Washing: Aspirate the contents of the wells and wash each well five times with 300 µL of wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining liquid.

-

Substrate Addition: Add 100 µL of TMB substrate to each well.

-

Incubation: Incubate the plate for 20 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 100 µL of stop solution to each well. The color in the wells will change from blue to yellow.

-

Absorbance Reading: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the LH concentration in the patient samples by interpolating their absorbance values on the standard curve.

Quantification of Follicle-Stimulating Hormone (FSH) by Radioimmunoassay (RIA)

This protocol outlines a competitive binding radioimmunoassay for the quantitative measurement of FSH in human serum.

Materials:

-

Anti-FSH antibody

-

¹²⁵I-labeled FSH (tracer)

-

FSH standards (various concentrations)

-

Patient serum samples

-

Precipitating reagent (e.g., second antibody and polyethylene glycol)

-

Assay buffer

-

Gamma counter

-

Centrifuge

Procedure:

-

Assay Setup: Label tubes for standards, controls, and patient samples.

-

Reagent Addition:

-

Pipette assay buffer into all tubes.

-

Pipette standards, controls, and patient serum into their respective tubes.

-

Add a specific volume of anti-FSH antibody to all tubes except the non-specific binding (NSB) tubes.

-

Vortex all tubes and incubate for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C).

-

-

Tracer Addition: Add a specific amount of ¹²⁵I-labeled FSH to all tubes.

-

Incubation: Vortex all tubes and incubate for another specified period (e.g., 24 hours) at a controlled temperature.

-

Separation of Bound and Free Hormone: Add the precipitating reagent to all tubes (except the total counts tube) to separate the antibody-bound hormone from the free hormone.

-

Centrifugation: Vortex the tubes and centrifuge at a specified speed and duration (e.g., 3000 rpm for 30 minutes).

-

Decantation: Decant the supernatant from all tubes except the total counts tube.

-

Radioactivity Counting: Place all tubes in a gamma counter and measure the radioactivity (counts per minute, CPM).

-

Data Analysis: Calculate the percentage of bound tracer for each standard, control, and sample. Construct a standard curve by plotting the percentage of bound tracer against the concentration of the FSH standards. Determine the FSH concentration in the patient samples from the standard curve.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to GnRH and the inhibitory effect of this compound.

Materials:

-

Cultured pituitary gonadotrope cells (e.g., LβT2 cells)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

GnRH agonist

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Plating: Plate the gonadotrope cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

-

Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence intensity.

-

Compound Addition:

-

To assess the inhibitory effect of this compound, inject a solution of this compound into the wells and incubate for a short period.

-

Subsequently, inject a solution of the GnRH agonist.

-

-

Kinetic Fluorescence Measurement: Immediately after the injection of the GnRH agonist, measure the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the response in the presence and absence of this compound to determine its inhibitory effect.

Inositol 1,4,5-Trisphosphate (IP3) Measurement Assay

This protocol outlines a competitive binding assay for the quantification of IP3 in cell lysates.

Materials:

-

Cultured pituitary gonadotrope cells

-

GnRH agonist

-

This compound

-

Cell lysis buffer

-

IP3 assay kit (containing IP3 tracer, anti-IP3 antibody, and precipitating reagent)

-

Scintillation counter or appropriate detector for the chosen tracer (e.g., radioactive or fluorescent)

Procedure:

-

Cell Treatment: Treat cultured gonadotrope cells with this compound or a vehicle control, followed by stimulation with a GnRH agonist for a short period.

-

Cell Lysis: Stop the reaction and lyse the cells to release intracellular components, including IP3.

-

Assay Reaction: In a microplate or tubes, combine the cell lysate with the IP3 tracer and the anti-IP3 antibody.

-

Incubation: Incubate the mixture to allow for competitive binding between the IP3 in the sample and the tracer for the antibody.

-

Separation: Add a precipitating reagent to separate the antibody-bound complex from the free tracer.

-

Detection: Measure the amount of tracer in the bound fraction using a scintillation counter or other appropriate detector.

-

Data Analysis: The amount of tracer detected is inversely proportional to the concentration of IP3 in the sample. Create a standard curve using known concentrations of IP3 to quantify the IP3 levels in the cell lysates.

Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the phosphotransferase activity of PKC from cell extracts.

Materials:

-

Cultured pituitary gonadotrope cells

-

GnRH agonist

-

This compound

-

Cell lysis buffer

-

PKC assay kit (containing a specific PKC substrate peptide, ATP, and reaction buffers)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter (for radioactive assays) or microplate reader (for colorimetric or fluorometric assays)

Procedure:

-

Cell Treatment and Lysis: Treat cultured gonadotrope cells with this compound or a vehicle control, followed by stimulation with a GnRH agonist. Lyse the cells to obtain a protein extract.

-

Kinase Reaction: In a reaction tube, combine the cell lysate with the PKC substrate peptide and the reaction buffer.

-

Initiate Reaction: Start the phosphorylation reaction by adding ATP (often radiolabeled with ³²P for traditional assays).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop Reaction and Separate: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP, leaving the phosphorylated substrate bound to the paper.

-

Quantification: Measure the amount of phosphorylated substrate using a scintillation counter (for ³²P) or by detecting a color or fluorescence change in non-radioactive assays.

-

Data Analysis: The amount of phosphorylated substrate is directly proportional to the PKC activity in the cell lysate.

Conclusion

This compound effectively and rapidly suppresses the downstream signaling pathway of the GnRH receptor through competitive antagonism. This leads to a significant reduction in the production and secretion of LH and FSH, which is the basis for its clinical application in preventing premature ovulation during assisted reproductive technologies. The detailed analysis of its mechanism of action and the provided experimental protocols offer a valuable resource for researchers and professionals in the field of reproductive medicine and drug development. Further investigation into the nuanced effects of this compound on other potential downstream effectors of the GnRH receptor signaling cascade will continue to enhance our understanding of this important therapeutic agent.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A randomized controlled trial of the GnRH antagonist this compound in Chinese normal responders: high efficacy and pregnancy rates - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganirelix effects on luteinizing hormone and follicle-stimulating hormone suppression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ganirelix, a third-generation gonadotropin-releasing hormone (GnRH) antagonist. It details the mechanism of action, pharmacodynamic effects on luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and the established clinical protocols for its use in assisted reproductive technologies.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound is a synthetic decapeptide derived from native GnRH with multiple amino acid substitutions that confer high antagonistic activity.[1][2] Its primary mechanism of action is the competitive blockade of GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[3][4][5] Unlike GnRH agonists which cause an initial stimulatory flare-up of gonadotropins, this compound provides immediate, rapid, and reversible suppression of LH and FSH secretion by preventing endogenous GnRH from binding and activating its receptor.[6][7] This direct inhibition avoids an initial hormone surge and the need for a prolonged down-regulation period.[6][8]

The suppression of pituitary LH secretion is consistently more pronounced than that of FSH.[3][7] Following subcutaneous administration, this suppressive effect is initiated within hours and is fully reversible, with pituitary LH and FSH levels returning to baseline within 48 hours after the final dose.[3][7]

Pharmacodynamics: Quantitative Effects on LH and FSH

The administration of this compound results in a dose-proportional suppression of gonadotropins.[9] The standard clinical dose of 0.25 mg daily has been selected as the minimal effective dose to prevent premature LH surges while avoiding overly profound suppression that could negatively impact clinical outcomes.[1]

Hormonal Suppression with 0.25 mg this compound

Studies in healthy female volunteers and patients undergoing controlled ovarian hyperstimulation (COH) provide quantitative data on the extent of hormonal suppression.

Table 1: Gonadotropin Suppression After Multiple 0.25 mg Doses of this compound

| Hormone | Maximal Decrease from Baseline | Time to Maximal Decrease (Post-Injection) |

|---|---|---|

| Luteinizing Hormone (LH) | 74% | 4 hours |

| Follicle-Stimulating Hormone (FSH) | 32% | 16 hours |

Source: Data from a study in healthy female volunteers after the last of seven daily 0.25 mg doses.[9]

Dose-Finding Study Results

A large, multicenter, double-blind, randomized dose-finding study established the efficacy of various this compound doses in preventing premature LH surges during COH. The results demonstrated a clear dose-dependent effect on median serum LH levels.

Table 2: Median Serum LH Levels on Day of hCG Administration by this compound Dose

| Daily this compound Dose | Number of Patients | Median Serum LH (mIU/mL) |

|---|---|---|

| 0.0625 mg | Not specified | Not specified (terminated due to premature LH rises)[1] |

| 0.125 mg | Not specified | Not specified (terminated due to premature LH rises)[1] |

| 0.250 mg | 68 | 1.6[3][10] |

| 0.500 mg | Not specified | Not specified in available data |

| 1.000 mg | Not specified | Not specified in available data |

| 2.000 mg | 30 | Not specified (terminated due to poor pregnancy outcomes)[1] |

Source: Adapted from this compound dose-finding study group data.[1][3][11]

The 0.0625 mg and 0.125 mg doses were insufficient to fully block GnRH receptors, leading to premature LH rises.[1] Conversely, the 2 mg dose was associated with excessive LH suppression, which was correlated with poor pregnancy outcomes in fresh embryo transfer cycles.[1]

Experimental Protocols

The following sections describe a typical methodology for evaluating the efficacy of this compound in a clinical trial setting for the prevention of premature LH surges during COH.

Subject Population

-

Infertile women eligible for COH and in vitro fertilization (IVF).[10][12]

-

Exclusion criteria typically include polycystic ovary syndrome (PCOS) and low ovarian reserve to ensure a homogenous study population.[10]

Ovarian Stimulation and this compound Administration Protocol

-

Baseline Assessment: On Day 2 or 3 of the menstrual cycle, baseline hormonal levels (FSH, LH, Estradiol) and a transvaginal ultrasound are performed.

-

Gonadotropin Initiation: Treatment with recombinant FSH (rFSH) is initiated on Day 2 or 3 at a starting dose typically between 150-225 IU, administered daily.[13][14] The dose may be adjusted after the first few days based on individual ovarian response.[10]

-

This compound Initiation (Flexible Protocol): Daily subcutaneous injections of 0.25 mg this compound are initiated during the mid-to-late follicular phase.[14] Initiation is typically triggered when the lead follicle reaches a diameter of ≥14 mm as assessed by ultrasound, and/or serum estradiol levels are ≥300 pg/mL.[12][15]

-

Continued Administration: this compound 0.25 mg is administered once daily until and including the day of human chorionic gonadotropin (hCG) administration.[14] The median duration of this compound treatment is typically 5 days.[13]

-

Final Oocyte Maturation: When at least three follicles reach a diameter of ≥17 mm, a single injection of hCG (e.g., 250 µg) is administered to induce final maturation.[12]

-

Oocyte Retrieval: Transvaginal oocyte retrieval is performed approximately 36 hours after hCG administration.[12]

Hormone Level Analysis

-

Blood Sampling: Serum samples are collected at baseline, daily during stimulation, and on the day of hCG administration. To assess pharmacodynamics, more frequent sampling (e.g., every 4-8 hours) may be conducted immediately following the initial this compound dose.[16]

-

Assay Methodology: Serum concentrations of LH, FSH, and estradiol (E2) are typically measured using validated immunoassays, such as chemiluminescent or electrochemiluminescent immunoassays.

Dose-Response and Reversibility

The relationship between this compound dose, receptor occupancy, and the resulting gonadotropin suppression is direct and predictable. Higher doses lead to a faster onset and a more profound suppression of LH and FSH. The reversibility of the receptor blockade is a key feature, ensuring that normal pituitary function is restored within two days of cessation, allowing for the induction of ovulation with an hCG trigger.[3]

References

- 1. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. organonpro.com [organonpro.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic and pharmacodynamic characteristics of this compound (Antagon/Orgalutran). Part II. Dose-proportionality and gonadotropin suppression after multiple doses of this compound in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugcentral.org [drugcentral.org]

- 11. Endogenous luteinizing hormone concentration and IVF outcome during ovarian stimulation in fixed versus flexible GnRH antagonist protocols: An RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. LH suppression following different low doses of the GnRH antagonist this compound in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Dose-Finding Studies for Ganirelix in Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial dose-finding studies for Ganirelix, a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the experimental protocols, quantitative data from pivotal studies, and the underlying signaling pathways. This compound is primarily utilized in assisted reproduction to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[3][4]

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions by competitively blocking the gonadotropin-releasing hormone (GnRH) receptors located on the pituitary gonadotrophs.[1][3] This action inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Unlike GnRH agonists, which cause an initial stimulatory phase (flare-up), this compound induces a rapid and reversible suppression of gonadotropin secretion without an initial surge.[1][4] The suppression of LH is more pronounced than that of FSH.[1][3] Upon discontinuation of this compound, pituitary LH and FSH levels typically recover within 48 hours.[3][5]

The binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 protein, stimulating phosphoinositide phospholipase Cβ (PLCβ).[6] This leads to the production of inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG).[6] GnRH receptor activation can also stimulate the Gαs protein, leading to an increase in adenylyl cyclase activity and cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and phosphorylates the cAMP response element-binding protein (CREB).[6] this compound, by blocking the GnRH receptor, inhibits these intracellular signaling events.

Key Dose-Finding Experimental Protocol

The pivotal dose-finding study for this compound was a multicenter, double-blind, randomized clinical trial designed to identify the minimal effective dose to prevent premature LH surges in women undergoing controlled ovarian hyperstimulation (COH) with recombinant follicle-stimulating hormone (rFSH).[5][7][8]

Study Design:

-

Participants: 333 women undergoing COH for in vitro fertilization (IVF).[7][8]

-

Ovarian Stimulation: All participants received a fixed daily dose of 150 IU of rFSH for the first 5 days, starting on day 2 or 3 of the menstrual cycle.[7][8][9] The rFSH dose was then adjusted based on individual ovarian response.[8][9]

-

This compound Administration: From day 6 of rFSH stimulation, participants were randomized to receive one of six daily subcutaneous doses of this compound: 0.0625 mg, 0.125 mg, 0.25 mg, 0.5 mg, 1.0 mg, or 2.0 mg.[7] this compound treatment continued up to and including the day of human chorionic gonadotropin (hCG) administration.[7][8]

-

Monitoring: Ovarian response was monitored by ultrasound to assess follicular growth.[10][11]

-

Induction of Final Oocyte Maturation: When a sufficient number of follicles reached an adequate size, final oocyte maturation was induced by administering hCG.[10][11]

-

Outcome Measures: The primary endpoints included the incidence of premature LH surges. Secondary endpoints included serum hormone concentrations (LH, E2), number of oocytes retrieved, and clinical outcomes such as implantation and pregnancy rates.[5][7]

Quantitative Data Summary

The dose-finding studies yielded crucial quantitative data on the pharmacokinetics, pharmacodynamics, and clinical efficacy of different this compound doses.

Pharmacokinetic Parameters of this compound

This compound is rapidly absorbed following subcutaneous administration, with a high absolute bioavailability of approximately 91%.[1][12] Steady-state concentrations are typically reached within 2 to 3 days of daily administration.[13][14]

| Parameter | 0.125 mg (Multiple Dose) | 0.25 mg (Single Dose) | 0.25 mg (Multiple Dose) | 0.50 mg (Multiple Dose) |

| Cmax (ng/mL) | 5.2 | 14.8 (±3.2) | 11.2 | 22.2 |

| Tmax (hours) | ~1 | 1.1 (±0.3) | ~1 | ~1 |

| t½ (hours) | - | 12.8 (±4.3) | - | - |

| AUC (ng·h/mL) | 33 | 96 (±12) (AUC0-∞) | 77.1 | 137.8 |

| Bioavailability | - | 91.3% (±6.7%) | - | - |

| Data sourced from references[12][13]. Values are presented as mean (± SD) where available. |

Hormonal Suppression with 0.25 mg this compound

Following the last of multiple 0.25 mg doses of this compound, serum hormone concentrations were maximally decreased from baseline as follows:[13][15]

Clinical Outcomes from the Dose-Finding Study

The multicenter, double-blind, randomized dose-finding study provided the following key clinical outcome data, which ultimately led to the selection of the 0.25 mg dose for further development.[14]

| This compound Dose | Median Serum E2 on day of hCG (pg/mL) | Mean No. of Oocytes Retrieved | Implantation Rate (%) | Ongoing Pregnancy Rate per Attempt (%) |

| 0.0625 mg | 1475 | 8.6 - 10.0 (range for all groups) | N/A | N/A |

| 0.125 mg | 1110 | 8.6 - 10.0 (range for all groups) | N/A | N/A |

| 0.25 mg | 1160 | 8.6 - 10.0 (range for all groups) | 21.9 | 33.8 |

| 0.5 mg | N/A | 8.6 - 10.0 (range for all groups) | N/A | N/A |

| 1.0 mg | 703 | 8.6 - 10.0 (range for all groups) | N/A | N/A |

| 2.0 mg | 441 | 8.6 - 10.0 (range for all groups) | 1.5 | N/A |

| Data sourced from references[5][7][8]. "N/A" indicates data not specifically reported for that dose group in the provided search results. |

The 0.25 mg daily dose was identified as the minimal effective dose that prevented premature LH surges while resulting in a favorable clinical outcome, including the highest implantation and ongoing pregnancy rates.[7][8][14]

Conclusion

The initial dose-finding studies for this compound were instrumental in establishing the optimal 0.25 mg daily dose for use in controlled ovarian hyperstimulation protocols. These studies, characterized by their rigorous design, provided a clear understanding of the dose-dependent effects of this compound on the hypothalamic-pituitary-gonadal axis and its clinical efficacy. The rapid and reversible suppression of gonadotropins, without an initial flare-up, positions this compound as a key therapeutic agent in assisted reproductive technologies. This technical guide serves as a foundational resource for researchers and drug development professionals, offering a detailed overview of the critical early-phase investigations that have shaped the clinical use of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 3. organonpro.com [organonpro.com]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. drugs.com [drugs.com]

- 11. organonpro.com [organonpro.com]

- 12. Pharmacokinetic and pharmacodynamic characteristics of this compound (Antagon/Orgalutran). Part I. Absolute bioavailability of 0.25 mg of this compound after a single subcutaneous injection in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and pharmacodynamic characteristics of this compound (Antagon/Orgalutran). Part II. Dose-proportionality and gonadotropin suppression after multiple doses of this compound in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Controlled Ovarian Stimulation in Mice Using a Ganirelix-Based Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Controlled ovarian stimulation (COS), also known as superovulation, is a critical technique in murine reproductive research, facilitating the generation of large numbers of oocytes for applications such as in vitro fertilization (IVF), transgenic mouse production, and cryopreservation. The standard protocol involves the administration of pregnant mare serum gonadotropin (PMSG) to stimulate follicular development, followed by human chorionic gonadotropin (hCG) to induce ovulation.[1][2] While effective, this protocol offers limited control over the precise timing of the endogenous luteinizing hormone (LH) surge, which can lead to variability in oocyte maturation and ovulation.

This document provides detailed protocols for a standard superovulation procedure in mice and introduces a proposed protocol incorporating Ganirelix, a gonadotropin-releasing hormone (GnRH) antagonist. This compound competitively blocks GnRH receptors in the pituitary gland, thereby suppressing the secretion of LH and follicle-stimulating hormone (FSH).[3][4][5][6] In human assisted reproductive technologies, GnRH antagonists are utilized to prevent a premature LH surge, allowing for more precise control over follicular maturation and the timing of oocyte retrieval.[3][5][6][7] The application of a similar antagonist-based protocol in mice has the potential to enhance the synchrony of follicular development and improve the quality and yield of mature oocytes for research purposes.

Mechanism of Action: GnRH and this compound

Gonadotropin-releasing hormone (GnRH) is a key regulator of the reproductive axis. Secreted by the hypothalamus, it binds to GnRH receptors on the anterior pituitary gland, stimulating the release of FSH and LH.[6] FSH promotes the growth and maturation of ovarian follicles, while a surge in LH triggers ovulation.[3]

This compound is a synthetic decapeptide that acts as a competitive antagonist to the GnRH receptor.[3][6] By binding to the GnRH receptors, this compound prevents endogenous GnRH from exerting its effects, leading to a rapid and reversible suppression of FSH and LH secretion.[4][6] This action prevents a premature LH surge, thereby allowing for controlled follicular development under the influence of exogenous gonadotropins and enabling the precise timing of ovulation induction.[5]

Experimental Protocols

A. Standard Superovulation Protocol in Mice

This protocol is a widely used method for inducing superovulation in mice.[1][2][8]

Materials:

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

1 mL syringes with 27-30 gauge needles

-

Female mice (3-5 weeks of age are often optimal, but strain-dependent)[1][2]

-

Stud male mice (proven breeders, >8 weeks old)[2]

Procedure:

-

Hormone Reconstitution: Reconstitute PMSG and hCG in sterile PBS or saline to the desired concentration (e.g., 50 IU/mL).[1] Store reconstituted hormones at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.[1][8] Avoid repeated freeze-thaw cycles.[1]

-

PMSG Administration (Day 0): Inject female mice intraperitoneally (IP) with 2.5-5 IU of PMSG.[1][2] The injection is typically given in the afternoon.[1]

-

hCG Administration (Day 2): 46-48 hours after the PMSG injection, administer 2.5-5 IU of hCG via IP injection.[1]

-

Mating: Immediately after hCG administration, pair each superovulated female with a single stud male.[2]

-

Plug Check (Day 3): The following morning, check females for the presence of a vaginal plug, which indicates successful mating.

-

Oocyte/Embryo Collection: Oocytes are typically collected 12-14 hours after the hCG injection for in vitro fertilization, or fertilized embryos can be collected at later time points.[2]

B. Proposed this compound Protocol for Controlled Ovarian Stimulation in Mice

This proposed protocol integrates this compound to prevent a premature LH surge and provide more precise control over the timing of ovulation. Note: This is a theoretical protocol based on principles from human ART and may require optimization for specific mouse strains and research applications.

Materials:

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

This compound Acetate

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

1 mL syringes with 27-30 gauge needles

-

Female mice (3-5 weeks of age)

-

Stud male mice (>8 weeks old)

Procedure:

-

PMSG Administration (Day 0): Inject female mice IP with 2.5-5 IU of PMSG in the afternoon.

-

This compound Administration (Starting Day 2 or 3): Begin daily subcutaneous (SC) injections of this compound. The exact timing and dosage will likely require optimization. A starting point could be 2-4 days after PMSG administration, when follicles are expected to be reaching a pre-ovulatory size. The dosage would need to be determined empirically, but a starting range could be extrapolated from human doses based on body weight.

-

Follicular Monitoring (Optional but Recommended): For precise timing, follicular development can be monitored via high-resolution ultrasound. This compound administration should continue until a sufficient number of follicles have reached a pre-ovulatory size (e.g., >800 µm).

-

hCG Administration: Once follicles have reached the desired size, administer 2.5-5 IU of hCG via IP injection to trigger ovulation. The final dose of this compound should be administered concurrently with or shortly before the hCG injection.

-

Mating: Immediately after hCG administration, pair each superovulated female with a single stud male.

-

Plug Check: The following morning, check females for the presence of a vaginal plug.

-

Oocyte/Embryo Collection: Collect oocytes or embryos at the desired time point post-hCG injection.

Data Presentation

Table 1: Quantitative Data for Standard Superovulation Protocol in Mice

| Parameter | Value | Reference |

| Mouse Age | 3-6 weeks | [1] |

| PMSG Dosage | 2.5 - 5.0 IU | [1][2] |

| hCG Dosage | 2.5 - 5.0 IU | [1][2] |

| Time between PMSG and hCG | 46 - 48 hours | [1] |

| Expected Oocyte Yield | Strain-dependent (e.g., 20-40+ per mouse) | [9] |

| Fertilization Rate | Variable, dependent on male fertility and technique | N/A |

Table 2: Proposed Parameters for this compound-Based Superovulation Protocol in Mice (Requires Optimization)

| Parameter | Proposed Value | Rationale |

| Mouse Age | 3-6 weeks | Consistent with standard protocols |

| PMSG Dosage | 2.5 - 5.0 IU | To stimulate follicular development |

| This compound Dosage | To be determined empirically | Requires dose-finding studies |

| Onset of this compound | Day 2-3 post-PMSG | To prevent premature LH surge as follicles mature |

| hCG Dosage | 2.5 - 5.0 IU | To induce final oocyte maturation and ovulation |

| Expected Oocyte Yield | Potentially more synchronized cohort | To be determined experimentally |

| Fertilization Rate | Potentially improved due to oocyte quality | To be determined experimentally |

Experimental Workflow Visualization

Conclusion

The standard PMSG/hCG superovulation protocol is a robust method for obtaining large numbers of oocytes from mice. The introduction of a GnRH antagonist such as this compound presents an opportunity to refine this protocol by preventing a premature LH surge and enabling more precise control over the timing of ovulation. This could potentially lead to a more synchronized cohort of mature, high-quality oocytes, which would be advantageous for a variety of research applications. The proposed this compound-based protocol provides a framework for researchers to develop and optimize antagonist-based controlled ovarian stimulation in murine models. It is recommended that initial studies focus on dose-finding and timing of this compound administration to maximize its efficacy for specific mouse strains and experimental goals.

References

- 1. animal.research.wvu.edu [animal.research.wvu.edu]

- 2. ilexlife.com [ilexlife.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. organonpro.com [organonpro.com]

- 5. cnyfertility.com [cnyfertility.com]

- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 7. GnRH Antagonist IVF Protocol Explained - GoodRx [goodrx.com]

- 8. uhcancercenter.org [uhcancercenter.org]

- 9. Superovulation Strategies for 6 Commonly Used Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ganirelix Dosage Calculation in In-Vivo Animal Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ganirelix, a gonadotropin-releasing hormone (GnRH) antagonist, in in-vivo animal experiments. This document outlines the mechanism of action, pharmacokinetic data, and detailed protocols for dosage calculation and administration in various animal models.

Introduction to this compound

This compound is a synthetic decapeptide that acts as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR).[1] By blocking the GnRHR in the anterior pituitary gland, this compound rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[2] This mechanism of action makes it a valuable tool in reproductive biology research for applications such as controlled ovarian hyperstimulation, prevention of premature ovulation in assisted reproduction models, and studies on the hypothalamic-pituitary-gonadal axis. Unlike GnRH agonists, this compound does not cause an initial "flare-up" of gonadotropin release.[1]

Mechanism of Action and Signaling Pathway

This compound competitively binds to GnRH receptors on pituitary gonadotrophs, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[1][2] The pulsatile release of GnRH from the hypothalamus normally stimulates these receptors, leading to the production of gonadotropins that are essential for follicular development and ovulation.[2]

Below is a diagram illustrating the signaling pathway of GnRH and the inhibitory effect of this compound.

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Pharmacokinetic and Dosage Data in Animal Models

The dosage of this compound for in-vivo experiments will vary depending on the animal model, the specific research question, and the desired level of gonadotropin suppression. The following tables summarize available pharmacokinetic and dosage data from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Different Species

| Parameter | Human | Monkey | Rat |

| Bioavailability (SC) | ~91%[2] | - | - |

| Tmax (SC) | ~1 hour[2] | - | - |

| Elimination Half-life (IV) | ~13 hours[1] | ~5 hours | ~1.35 hours |

| Plasma Protein Binding | ~82% | - | - |

Note: Data for animal models is limited and may vary based on study conditions.

Table 2: Reported Dosages of this compound in In-Vivo Animal Studies

| Animal Model | Dosage Range | Route of Administration | Study Context | Reference |

| Rat | 1, 3, 10 µg/kg/day | Subcutaneous (SC) | Teratogenicity Study | [3] |

| Rat | 0.02, 0.2, 2.0 mg/kg/day | Subcutaneous (SC) | 6-Month Toxicity Study | [3] |

| Rat | 1.4 µg/kg (ED50) | Subcutaneous (SC) | Ovulation Inhibition | [3] |

| Rabbit | 3, 10, 30 µg/kg/day | Subcutaneous (SC) | Teratogenicity Study | [3] |

| Monkey | 0.1, 0.5, 2.5 mg/kg/day | Subcutaneous (SC) | 6-Month Toxicity Study | [3] |

| Mouse | 0.3, 1.0, 3.0, 10.0 mg/kg/day | Subcutaneous (SC) | 3-Month Dose-Finding Study | [3] |

Experimental Protocols

The following are representative protocols for the use of this compound in animal models for reproductive research. It is crucial to optimize these protocols for your specific experimental needs and to adhere to all institutional animal care and use guidelines.

General Preparation of this compound for Injection

The commercially available form of this compound Acetate injection is typically supplied in a sterile, ready-to-use aqueous solution (e.g., 250 mcg/0.5 mL).[2] For animal experiments, it may be necessary to dilute the stock solution to achieve the desired dosage concentration.

Materials:

-

This compound Acetate injection (sterile)

-

Sterile saline (0.9% sodium chloride) or other appropriate sterile vehicle

-

Sterile syringes and needles

-

Sterile microcentrifuge tubes or vials

Procedure:

-